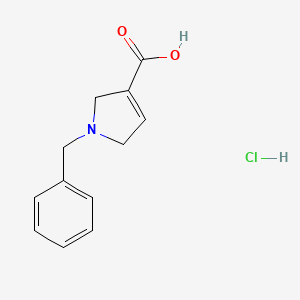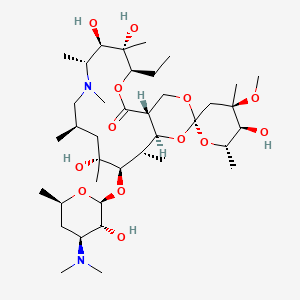
アジスロマイシン E
概要
説明
Azithromycin E is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. Azithromycin E is commonly used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections .
科学的研究の応用
Azithromycin E has a wide range of scientific research applications, including:
Chemistry: Azithromycin E is used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial growth.
Medicine: Azithromycin E is used in clinical research to develop new treatments for bacterial infections and to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
Industry: It is used in the pharmaceutical industry for the development and production of antibiotic medications
作用機序
Target of Action
Azithromycin E, a macrolide antibiotic, primarily targets the 23S rRNA of the bacterial 50S ribosomal subunit . This ribosomal subunit plays a crucial role in protein synthesis in bacteria .
Mode of Action
Azithromycin E interacts with its target by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it stops bacterial protein synthesis, leading to the inhibition of bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by Azithromycin E is the bacterial protein synthesis pathway . By inhibiting this pathway, Azithromycin E disrupts the normal functioning of bacteria, preventing their growth and multiplication .
Pharmacokinetics
Azithromycin E exhibits unique pharmacokinetic properties. It is mainly eliminated unchanged in the faeces via biliary excretion and transintestinal secretion . Urinary excretion is a minor elimination route, with about 6% of an oral dose and 12% of an intravenous dose recovered unchanged in urine . The mean terminal elimination half-life of Azithromycin E is 2 to 4 days . These properties impact the bioavailability of Azithromycin E, allowing it to maintain effective concentrations in the body over a prolonged period.
Result of Action
The primary result of Azithromycin E’s action is the inhibition of bacterial growth and multiplication . By binding to the 23S rRNA of the bacterial 50S ribosomal subunit and inhibiting protein synthesis, Azithromycin E effectively treats a variety of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azithromycin E. For instance, temperature variations can affect the degradation of Azithromycin E in soil microbial communities . Additionally, the presence of other substances, such as phenolic waste, can also impact the degradation and efficacy of Azithromycin E .
Safety and Hazards
将来の方向性
The results of a systematic review do not support the use of azithromycin in the management of COVID-19 . Future research on treatment for patients with COVID-19 may need to focus on other drugs . The association of azithromycin with improved outcome in patients with other viral pneumonias, and in those with acute lung injury admitted in intensive care, has also been reported .
生化学分析
Biochemical Properties
Azithromycin E plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing the translocation of peptides. This interaction inhibits the growth of bacteria by blocking the synthesis of essential proteins. Azithromycin E also interacts with various enzymes and proteins, including cytochrome P450 enzymes, which can affect its metabolism and efficacy .
Cellular Effects
Azithromycin E has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Azithromycin E has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. It also affects the expression of genes involved in immune responses and cellular stress . Additionally, Azithromycin E can alter cellular metabolism by affecting mitochondrial function and energy production .
Molecular Mechanism
The molecular mechanism of Azithromycin E involves its binding to the 50S ribosomal subunit, which inhibits bacterial protein synthesis. This binding prevents the elongation of peptide chains, leading to the inhibition of bacterial growth. Azithromycin E also exhibits immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, Azithromycin E can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect its metabolism and pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azithromycin E can change over time. Studies have shown that Azithromycin E is stable under various conditions, but its efficacy can decrease over prolonged periods. The degradation of Azithromycin E can lead to the formation of inactive metabolites, which may reduce its antibacterial activity . Long-term exposure to Azithromycin E has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Azithromycin E vary with different dosages in animal models. At therapeutic doses, Azithromycin E effectively inhibits bacterial growth and reduces inflammation. At higher doses, Azithromycin E can cause toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Azithromycin E is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of Azithromycin E into its active and inactive metabolites. The metabolic pathways of Azithromycin E can affect its pharmacokinetics and efficacy . Additionally, Azithromycin E can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Azithromycin E is transported and distributed within cells and tissues through various mechanisms. It is actively taken up by phagocytes and other immune cells, where it accumulates in high concentrations. This accumulation enhances its antibacterial activity at the site of infection . Azithromycin E is also distributed to various tissues, including the lungs, liver, and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Azithromycin E is crucial for its activity and function. Azithromycin E is primarily localized in the cytoplasm and lysosomes of cells, where it interacts with ribosomes and other cellular components. This localization is facilitated by specific targeting signals and post-translational modifications that direct Azithromycin E to its site of action . The subcellular distribution of Azithromycin E can influence its efficacy and the development of bacterial resistance .
準備方法
Synthetic Routes and Reaction Conditions
Azithromycin E is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen at the 9a position on the aglycone ring, forming a 15-membered ring structure . The key steps in the synthesis include:
Oxidation: The oxidation of erythromycin to form the corresponding oxime.
Reduction: The reduction of the oxime to form the amine.
Cyclization: The cyclization of the amine to form the 15-membered ring structure.
Industrial Production Methods
The industrial production of Azithromycin E involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, and it involves the use of various reagents and catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
Azithromycin E undergoes several types of chemical reactions, including:
Oxidation: Azithromycin E can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents used in the chemical reactions of Azithromycin E include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the chemical reactions of Azithromycin E include various metabolites and derivatives that retain the antibacterial activity of the parent compound .
類似化合物との比較
Azithromycin E is similar to other macrolide antibiotics, such as erythromycin and clarithromycin. it has several unique features:
Broader Spectrum: Azithromycin E has a broader spectrum of activity compared to erythromycin, including better efficacy against certain gram-negative organisms.
Improved Pharmacokinetics: Azithromycin E has a longer half-life and better tissue penetration compared to erythromycin and clarithromycin.
Reduced Side Effects: Azithromycin E is associated with fewer gastrointestinal side effects compared to erythromycin.
List of Similar Compounds
- Erythromycin
- Clarithromycin
- Roxithromycin
- Telithromycin
Azithromycin E stands out due to its unique chemical structure and improved pharmacological properties, making it a valuable antibiotic in the treatment of various bacterial infections .
特性
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULYJBDEWDIQZ-XVXDYBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210158 | |
| Record name | Azithromycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612534-95-9 | |
| Record name | Azithromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Azithromycin and how does it affect bacteria? [, ]
A1: Azithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, ] This binding inhibits protein synthesis, a crucial process for bacterial growth and survival. [, ] Specifically, Azithromycin prevents the translocation step of protein synthesis, which is the movement of the ribosome along the messenger RNA (mRNA) molecule. This blockage effectively halts the production of essential proteins, leading to bacterial growth arrest or death. [, ]
Q2: Several studies mention Azithromycin resistance. What are the primary mechanisms bacteria use to develop resistance against this antibiotic? [, , ]
A2: Bacteria have evolved various strategies to counteract Azithromycin's effects, leading to resistance. One prominent mechanism involves modifications of the ribosomal target site, specifically the 23S rRNA within the 50S ribosomal subunit. [, , ] These modifications hinder Azithromycin binding, rendering the drug ineffective in halting protein synthesis. Another mechanism involves the active efflux of the antibiotic from the bacterial cell, preventing it from reaching its target and exerting its inhibitory action. [, , ] These resistance mechanisms pose significant challenges in treating bacterial infections and highlight the need for new therapeutic strategies.
Q3: The research mentions "Point-of-care testing for Antimicrobial Resistance (POCTR)". How can this technology impact the use of Azithromycin in treating Neisseria gonorrhoeae infections? []
A3: POCTR technologies hold promise for optimizing Azithromycin use and combating antimicrobial resistance in Neisseria gonorrhoeae infections. [] By rapidly identifying resistance to Azithromycin at the point of care, clinicians can make informed decisions about appropriate treatment regimens. [] This targeted approach can help preserve Azithromycin's efficacy by avoiding its unnecessary use in resistant strains, thus slowing down the development and spread of resistance. [] Moreover, POCTR can facilitate the identification of susceptible strains, allowing for effective monotherapy with Azithromycin and potentially reducing treatment costs and side effects associated with combination therapies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


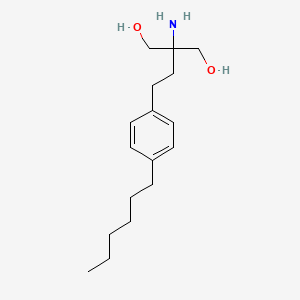



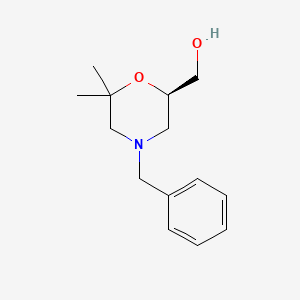

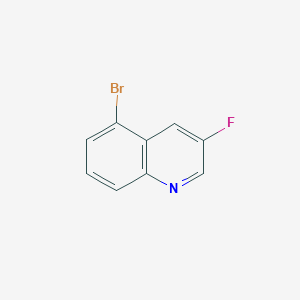

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)
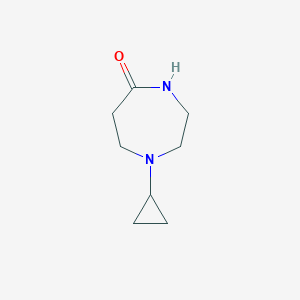
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
